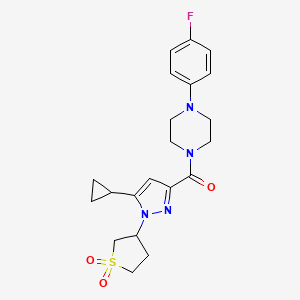

![molecular formula C14H14N2O3S B2392480 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-60-0](/img/structure/B2392480.png)

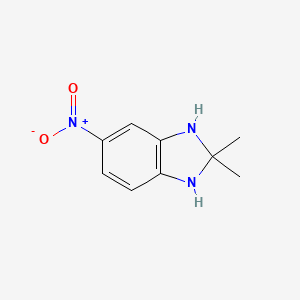

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as DBT-DAD and has a unique molecular structure that makes it a promising candidate for further investigation.

Scientific Research Applications

Chemistry of Methylglyoxal : Methylglyoxal is a highly reactive alpha-oxoaldehyde formed in various reactions and is associated with complications of diabetes and some neurodegenerative diseases. It modifies arginine and lysine residues in proteins, forming advanced glycation end-products including derivatives related to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (Nemet, Varga-Defterdarović, & Turk, 2006).

Antiviral Activity of Thiazole C-Nucleosides : A study focusing on the synthesis and antiviral activity of thiazole C-nucleosides demonstrates the potential of thiazole derivatives in combating viruses, including herpes and parainfluenza (Srivastava et al., 1977).

Synthesis and Antioxidant Studies : Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for antioxidant activities. These compounds showed moderate to significant radical scavenging activity, suggesting potential for further biological application (Ahmad et al., 2012).

Photoreactions of Benzimidazole Derivatives : The study of the photooxidation of benzimidazole derivatives, including those with a thiazolyl group, provides insights into the chemical reactions under specific conditions, relevant for understanding the stability and reactivity of these compounds (Mahran, Sidky, & Wamhoff, 1983).

Bimetallic Composite Catalysts in Chemical Synthesis : This study explores the use of a related compound as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, which are highly active in aqueous media. This demonstrates the compound's potential in facilitating chemical reactions, specifically in the synthesis of heterobiaryls (Bumagin et al., 2019).

Antibacterial and Anticancer Agents : The synthesis of novel derivatives involving thiazolopyrimidines demonstrated potential as anti-inflammatory, analgesic, and anticancer agents. This indicates the compound's role in developing new pharmacological treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Agents Design : Novel analogs of thiazole carboxamide were synthesized and evaluated for their antibacterial activity. This highlights the potential of thiazole derivatives in the development of new antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-5-9(2)12-11(6-8)20-14(15-12)16-13(17)10-7-18-3-4-19-10/h5-7H,3-4H2,1-2H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNJJDMANATKEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COCCO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

methanone](/img/structure/B2392401.png)

![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)

![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)

![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)